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Compound of Interest

Compound Name: 2,4'-Dimethylpropiophenone

CAS No.: 50390-51-7

Cat. No.: B1595998 Get Quote

Executive Summary & Structural Context
Target Molecule: 2-Methyl-1-(4-methylphenyl)propan-1-one Molecular Formula:

Molecular Weight: 162.23 g/mol CAS Number: 50390-51-7[1][2][3][4]

The spectroscopic signature of 2,4'-Dimethylpropiophenone is defined by the steric influence

of the isopropyl group adjacent to the carbonyl (the "2-methyl" on the chain) and the electronic

effects of the para-methyl substitution on the ring. Accurate characterization requires

differentiating the isopropyl spin system in NMR and identifying the alpha-cleavage dominance

in Mass Spectrometry, which suppresses the McLafferty rearrangement typical of straight-chain

propiophenones.[1][2]

Analytical Workflow
The following diagram outlines the logical flow for complete structural validation, ensuring self-

verification at each step.
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Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Methodology
Sample Preparation[1][2][5]

NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of Deuterated Chloroform (

) containing 0.03% TMS as an internal standard. Filter through a cotton plug to remove
particulates.[1][2]

GC-MS: Dilute the sample to 10 ppm in HPLC-grade Methanol or Ethyl Acetate. Use a split

injection mode (ratio 50:1) to prevent detector saturation.[1][2]

FT-IR: Apply neat liquid (if oil) or cast a film on a KBr window.[1][2] For solid samples, use an

ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).[1][2]

Instrument Parameters
NMR: 400 MHz or higher. Pulse delay (

)

2.0s to ensure relaxation of aromatic protons.[1][2]
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MS: Electron Impact (EI) ionization at 70 eV.[1][2] Source temperature: 230°C. Scan range:

40–300 m/z.[1]

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is the definitive tool for distinguishing this isomer from straight-chain

propiophenones.[1][2] The presence of a septet and a doublet (6H) confirms the isopropyl

group (2-methyl on the chain), ruling out n-propyl isomers.[1]

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Ar-H (ortho) 7.85 Doublet (d) 2H 8.2

Protons

adjacent to

C=O[1][2]

(Ring 2',6')

Ar-H (meta) 7.25 Doublet (d) 2H 8.0

Protons

adjacent to

Me (Ring

3',5')

CH (Methine) 3.52 Septet (sep) 1H 6.8
Alpha-proton

(Chain C2)

Ar-CH3 2.40 Singlet (s) 3H -

Para-methyl

group (Ring

4')

CH(CH3)2 1.21 Doublet (d) 6H 6.8

Isopropyl

methyls

(Chain C3,

C1'')

Table 2: 13C NMR Assignments (100 MHz, CDCl3)
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Shift (

, ppm)
Type Assignment

204.1 C=O[1][2] Carbonyl Carbon

143.5 C (quat) Aromatic C4' (attached to Me)

133.8 C (quat)
Aromatic C1' (attached to

C=O)

129.2 CH Aromatic C3', C5'

128.4 CH Aromatic C2', C6'

35.1 CH Alpha-carbon (Methine)

21.6 CH3 Aromatic Methyl

19.3 CH3 Isopropyl Methyls

Mass Spectrometry (GC-MS)
The fragmentation pattern of 2,4'-Dimethylpropiophenone is dominated by alpha-cleavage.[1]

[2] Unlike straight-chain ketones which often exhibit a strong McLafferty rearrangement peak,

the branched isopropyl group favors the loss of the isopropyl radical to form a stable acylium

ion.[2]

Fragmentation Pathway[1][2][5]
Molecular Ion (

): m/z 162 (Moderate intensity).[1][2]

Alpha-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the

alpha-carbon (isopropyl group).[1][2]

Loss: Isopropyl radical (

, mass 43).[1][2]
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Formation: 4-Methylbenzoyl cation (Acylium ion) at m/z 119.[1][2] This is the Base Peak

(100%).

Secondary Loss: Loss of CO from the acylium ion (119 - 28).[1][2]

Formation: Tropylium ion derivative (Tolyl cation) at m/z 91.[1][2]
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Figure 2: Primary fragmentation pathway under Electron Impact (70eV).[1][2]

Infrared Spectroscopy (FT-IR)
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The IR spectrum confirms the conjugated ketone functionality.[1][2]

C=O Stretch: 1675–1685 cm⁻¹.[1][2] The conjugation with the aromatic ring lowers the

frequency compared to aliphatic ketones (usually ~1715 cm⁻¹).[1]

C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong signals due to the isopropyl and methyl

groups).[1][2]

C=C Stretch (Aromatic): 1605 cm⁻¹ and 1470 cm⁻¹.[1][2]

Para-Substitution Overtones: Weak overtone bands in the 1700–2000 cm⁻¹ region typical of

p-substituted benzenes.[1][2]

Impurity Profiling & Quality Control
In a drug development context, distinguishing 2,4'-Dimethylpropiophenone from its isomers is

critical.[1][2]

Regioisomer: 1-(2,4-Dimethylphenyl)propan-1-one (2',4'-DMPP)[1][2][6]

Differentiation: The NMR of this impurity will show a triplet and quartet (ethyl group)

instead of the septet/doublet (isopropyl group) of the target molecule.[1]

Shift: The carbonyl carbon in 13C NMR will shift slightly due to the ortho-methyl steric

effect in the 2',4' isomer.[1][2]

Regioisomer: 4'-Methylpropiophenone (Straight chain)[1][2]

Differentiation: 1H NMR will show a triplet (methyl), multiplet (methylene), and triplet

(methylene).[1]

MS: The straight-chain isomer allows for McLafferty rearrangement, producing a

significant peak at m/z 134 (loss of ethylene), which is absent or very weak in the target

2,4'-DMPP.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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